molecular formula C26H45NO6S B14791481 Ursodeoxycholic acid;UDCA

Ursodeoxycholic acid;UDCA

Cat. No.: B14791481
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-KGKMONJUSA-N
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Description

Ursodeoxycholic acid, also known as ursodiol, is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It was first characterized in the bile of the Chinese black bear and is formed by 7β-epimerization of chenodeoxycholic acid, a primary bile acid. Ursodeoxycholic acid is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity. It has been used for decades to treat liver diseases, with its first use in traditional medicine dating back more than a hundred years .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through various methods. One traditional method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding a 14% conversion . Another method involves catalytic hydrogenation using Raney nickel as the catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, achieving a 97% yield .

Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. This method achieves an 88.5% conversion rate with a 72.8% yield . Another industrial method uses a high-pressure autoclave with Raney cobalt as the catalyst, yielding a 94.1% conversion rate .

Chemical Reactions Analysis

Chemical Dehydroxylation via Wolff–Kishner Reaction

UDCA is traditionally synthesized from cholic acid (CA) through a multistep chemical dehydroxylation process :

Reaction Steps:

  • Esterification : CA’s carboxyl group is protected via acid-catalyzed esterification (quantitative yield) .

  • Hydroxyl Protection :

    • 3α- and 7α-hydroxyl groups are acetylated using acetic anhydride and pyridine (92% yield) .

    • 12α-hydroxyl group is oxidized to a ketone using CrO₃ (98% yield) .

  • Deprotection : Alkaline hydrolysis removes acetyl groups.

  • Wolff–Kishner Reduction :

    • The C12 ketone is converted to a methylene group via hydrazine and strong base (82% yield) .

    • Final product: Chenodeoxycholic acid (CDCA) .

Electrochemical Stereoselective Reduction

A novel method reduces 7-ketolithocholic acid (7K-LCA) to UDCA in an undivided electrolytic cell :

Reaction Mechanism:

  • Cathode : 7K-LCA undergoes two-electron reduction to form UDCA.

  • Anode : 7K-LCA oxidizes to 3,7-diketolithocholic acid (byproduct).

Optimization:

  • Solvent : Dimethyl sulfoxide (DMSO) achieved optimal stereoselectivity.

  • Conditions : Constant voltage (1.5 V), room temperature.

Performance Data :

ParameterValue
7K-LCA Conversion58.3%
UDCA Yield34.9%
Enantiomeric Excess100%

Advantages :

  • Avoids hazardous alkali metals.

  • Environmentally friendly with simpler purification .

Limitations :

  • Competing esterification byproducts in protic solvents (e.g., methanol) .

Epimerization of CDCA to UDCA

CDCA is chemically converted to UDCA via 7α-OH epimerization :

Reaction Pathway :

  • Oxidation : CDCA’s 7α-OH is oxidized to 7-keto intermediate (7-KLCA) using 7α-hydroxysteroid dehydrogenase (7α-HSDH).

  • Reduction : 7-KLCA is reduced to UDCA via 7β-HSDH or chemical catalysts.

Chemical vs. Enzymatic Approaches:

MethodCatalystYieldNotes
Chemical ReductionSodium borohydride~60%Low stereoselectivity .
Enzymatic Reduction7β-HSDH>98%High specificity .

Industrial Relevance :

  • Enzymatic methods dominate due to higher yields and stereocontrol .

Key Issues:

  • Low catalytic efficiency of P450 enzymes.

  • Requires costly cofactors (NADPH) and oxygen .

Progress:

  • Engineered Ruminococcus torques 7β-HSDH improved conversion rates to 73% in one-pot reactions .

Key Research Findings:

  • Wolff–Kishner Route : Remains prevalent industrially but faces environmental and safety concerns .

  • Electrochemical Method : Emerging as a greener alternative but requires yield optimization .

  • Enzymatic Routes : Superior stereocontrol but depend on costly enzyme production .

Scientific Research Applications

Properties

Molecular Formula

C26H45NO6S

Molecular Weight

499.7 g/mol

IUPAC Name

2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1

InChI Key

BHTRKEVKTKCXOH-KGKMONJUSA-N

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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